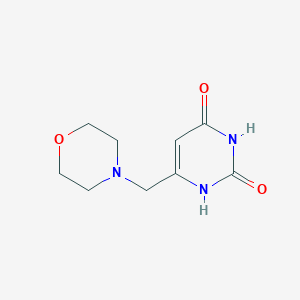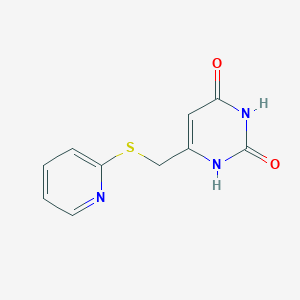
S-(4-chlorophenyl) pyridine-2-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-chlorophenyl) pyridine-2-carbothioate is a chemical compound with the molecular formula C12H8ClNOS It is known for its unique structure, which includes a chlorophenyl group and a pyridinecarbothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) pyridine-2-carbothioate typically involves the reaction of 4-chlorophenyl thiocyanate with 2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-chlorophenyl) pyridine-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted pyridinecarbothioates.
Wissenschaftliche Forschungsanwendungen
S-(4-chlorophenyl) pyridine-2-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of S-(4-chlorophenyl) pyridine-2-carbothioate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(4-chlorophenyl) 2-pyridinecarboxylate
- S-(4-chlorophenyl) 2-pyridinecarboxamide
- S-(4-chlorophenyl) 2-pyridinecarboxaldehyde
Uniqueness
S-(4-chlorophenyl) pyridine-2-carbothioate is unique due to its thioester functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the chlorophenyl group also enhances its chemical stability and reactivity in various synthetic applications .
Eigenschaften
CAS-Nummer |
353258-69-2 |
|---|---|
Molekularformel |
C12H8ClNOS |
Molekulargewicht |
249.72g/mol |
IUPAC-Name |
S-(4-chlorophenyl) pyridine-2-carbothioate |
InChI |
InChI=1S/C12H8ClNOS/c13-9-4-6-10(7-5-9)16-12(15)11-3-1-2-8-14-11/h1-8H |
InChI-Schlüssel |
RBNAZFJCKHTGFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)SC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)SC2=CC=C(C=C2)Cl |
Löslichkeit |
1.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-chloro-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B427790.png)


![2-Chloro-4-[4-(2-chlorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B427794.png)
![2-Chloro-4-[4-(4-chlorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B427796.png)
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-pyrimidinyl methyl sulfide](/img/structure/B427799.png)

![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-2-pyrimidinyl methyl sulfide](/img/structure/B427802.png)



